molecular formula C34H48O11 B1259464 Ajugamarin H1

Ajugamarin H1

Cat. No. B1259464
M. Wt: 632.7 g/mol
InChI Key: YUTIPMUBYJJHKA-LZLNCZMXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ajugamarin H1 is a diterpene lactone isolated from the whole plants of Ajuga ciliata. It has a role as a plant metabolite. It is a butenolide, a diterpene lactone, an acetate ester and a spiro-epoxide.

Scientific Research Applications

Anticancer Activity

Ajugamarin H1, a compound isolated from Ajuga decumbens Thunb., has demonstrated potent in vitro anticancer activity. Research conducted by Olatunde, Yong, and Lu (2022) found that Ajugamarin H1 exhibited significant anticancer effects against A549 and Hela cell lines, suggesting its potential as a lead compound for the development of anticancer agents (Olagoke Zacchaeus Olatunde, Jian-ping Yong, & Canzhong Lu, 2022).

Chemical Composition

Li Yu-shan (2012) isolated and identified several compounds, including Ajugamarin H1, from Ajuga decumbens. This research contributed to understanding the chemical composition of the plant, providing a foundation for further exploration of its potential applications (Li Yu-shan, 2012).

Modulation of Cancer Cell Development

A study by Rauca et al. (2019) on Ajuga species extracts, which may include Ajugamarin H1, highlighted their role in modulating processes supportive of cancer cell development. These extracts showed inhibitory actions on NF-κB, a key molecule in inflammatory response, and modulated oxidative stress in cancer cell lines, suggesting a potential adjunctive role in cancer treatment (V. Rauca et al., 2019).

Phytochemical Investigation

Chan (2005) conducted a phytochemical investigation of Ajuga taiwanensis, leading to the isolation of Ajugamarin H1 among other compounds. This research adds to the understanding of the phytochemical profile of Ajuga species, which is crucial for identifying therapeutic applications (Yu-Yi Chan, 2005).

properties

Product Name

Ajugamarin H1

Molecular Formula

C34H48O11

Molecular Weight

632.7 g/mol

IUPAC Name

[(1R,4R,4aR,5S,7R,8S,8aR)-5-acetyloxy-4a-(acetyloxymethyl)-7,8-dimethyl-8-[(2S)-2-[(E)-2-methylbut-2-enoyl]oxy-2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] (2S)-2-methylbutanoate

InChI

InChI=1S/C34H48O11/c1-9-19(3)30(38)44-25-11-12-33(17-42-33)34(18-41-22(6)35)27(43-23(7)36)13-21(5)32(8,29(25)34)15-26(24-14-28(37)40-16-24)45-31(39)20(4)10-2/h10,14,19,21,25-27,29H,9,11-13,15-18H2,1-8H3/b20-10+/t19-,21+,25+,26-,27-,29+,32-,33-,34+/m0/s1

InChI Key

YUTIPMUBYJJHKA-LZLNCZMXSA-N

Isomeric SMILES

CC[C@H](C)C(=O)O[C@@H]1CC[C@]2(CO2)[C@]3([C@H]1[C@@]([C@@H](C[C@@H]3OC(=O)C)C)(C)C[C@@H](C4=CC(=O)OC4)OC(=O)/C(=C/C)/C)COC(=O)C

Canonical SMILES

CCC(C)C(=O)OC1CCC2(CO2)C3(C1C(C(CC3OC(=O)C)C)(C)CC(C4=CC(=O)OC4)OC(=O)C(=CC)C)COC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ajugamarin H1
Reactant of Route 2
Reactant of Route 2
Ajugamarin H1
Reactant of Route 3
Reactant of Route 3
Ajugamarin H1
Reactant of Route 4
Reactant of Route 4
Ajugamarin H1
Reactant of Route 5
Reactant of Route 5
Ajugamarin H1
Reactant of Route 6
Reactant of Route 6
Ajugamarin H1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.